molecular formula C7H12O B14666256 2-Isopropylidenetetrahydrofuran CAS No. 38614-14-1

2-Isopropylidenetetrahydrofuran

Cat. No.: B14666256
CAS No.: 38614-14-1
M. Wt: 112.17 g/mol
InChI Key: UZXWDKGGOMPAEZ-UHFFFAOYSA-N
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Description

2-Isopropylidenetetrahydrofuran is an organic compound with the molecular formula C7H12O It is a derivative of tetrahydrofuran, featuring an isopropylidene group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylidenetetrahydrofuran typically involves the reaction of tetrahydrofuran with isopropylidene precursors under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the isopropylidene group on the tetrahydrofuran ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylidenetetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Isopropylidenetetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropylidenetetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Uniqueness: 2-Isopropylidenetetrahydrofuran is unique due to its specific isopropylidene substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

38614-14-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-propan-2-ylideneoxolane

InChI

InChI=1S/C7H12O/c1-6(2)7-4-3-5-8-7/h3-5H2,1-2H3

InChI Key

UZXWDKGGOMPAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCO1)C

Origin of Product

United States

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